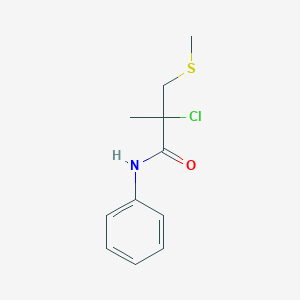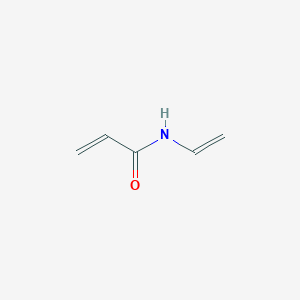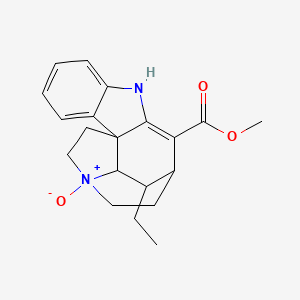
Tubotaiwine N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubotaiwine N-oxide is a naturally occurring indole alkaloid found in various species of the genus Melodinus and Kopsia. It is a derivative of tubotaiwine, characterized by the presence of an N-oxide functional group. This compound belongs to the broader class of indole alkaloids, which are known for their diverse biological activities and complex structures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tubotaiwine N-oxide typically involves the oxidation of tubotaiwine. One common method is the use of hydrogen peroxide in the presence of a base, which facilitates the formation of the N-oxide group. The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the sensitive indole structure.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its limited natural occurrence and specific applications. the general approach would involve the extraction of tubotaiwine from plant sources, followed by its chemical oxidation to form the N-oxide derivative. This process would require careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Tubotaiwine N-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Zinc, acetic acid, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: Tubotaiwine.
Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.
科学的研究の応用
Tubotaiwine N-oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of N-oxide functional groups.
Biology: Investigated for its potential cytotoxic effects against cancer cell lines.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Potential use in the synthesis of complex organic molecules due to its unique reactivity.
作用機序
The mechanism of action of tubotaiwine N-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which is a key factor in its cytotoxic and antimicrobial activities. Additionally, the indole structure allows it to interact with biological macromolecules, potentially disrupting cellular processes.
類似化合物との比較
Similar Compounds
Tubotaiwine: The parent compound, lacking the N-oxide group.
19®-Methoxytubotaiwine: A methoxy derivative of tubotaiwine.
19(S)-Methoxytubotaiwine: Another stereoisomeric methoxy derivative.
(E)-Condylocarpine: A structurally related indole alkaloid.
(E)-Condylocarpine N-oxide: An N-oxide derivative similar to tubotaiwine N-oxide.
Uniqueness
This compound is unique due to its specific N-oxide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of N-oxide groups in organic and medicinal chemistry.
特性
CAS番号 |
40169-69-5 |
|---|---|
分子式 |
C20H24N2O3 |
分子量 |
340.4 g/mol |
IUPAC名 |
methyl 18-ethyl-14-oxido-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H24N2O3/c1-3-12-13-8-10-22(24)11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)25-2/h4-7,12-13,18,21H,3,8-11H2,1-2H3 |
InChIキー |
YNCJDBRZKNLHIH-UHFFFAOYSA-N |
正規SMILES |
CCC1C2CC[N+]3(C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]-](/img/structure/B14667450.png)
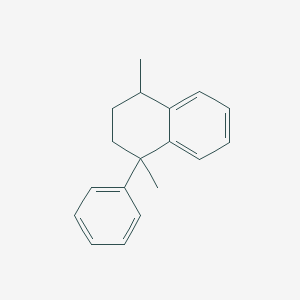
![2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667481.png)
![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)
![Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B14667496.png)
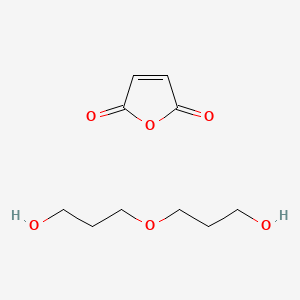
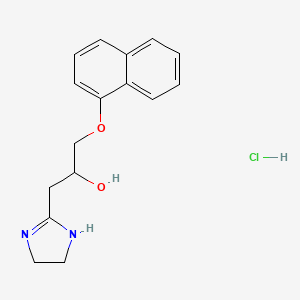
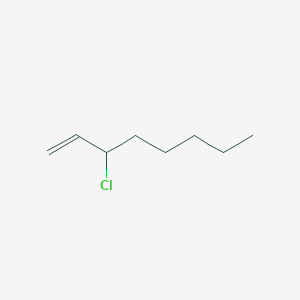

![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)
![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)

